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Compound of Interest

Compound Name: Chalcose

Cat. No.: B1235452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of D-chalcose, a significant

component of various macrolide antibiotics, and its C-3 epimer. The presented nine-step

synthesis is efficient and provides access to both epimers from a common intermediate. These

application notes are intended to serve as a comprehensive resource, offering detailed

experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction
D-chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxysugar found in the

structure of several important macrolide antibiotics, including chalcomycin, neutramycin, and

lankamycin.[1][2] The unique structural features of D-chalcose and its influence on the

biological activity of these antibiotics have made it a target of interest for synthetic chemists. An

efficient and stereocontrolled synthesis of D-chalcose and its epimers is crucial for the

development of novel antibiotic analogues and for structure-activity relationship (SAR) studies.

This application note details a nine-step total synthesis of D-chalcose and its C-3 epimer with

overall yields of 23% and 24%, respectively.[1][2] The key features of this synthesis include a

Grignard reaction to establish the stereocenter at C-3 and a Sharpless asymmetric

dihydroxylation to introduce the stereochemistry at C-2.[1][2]
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The retrosynthetic analysis for D-chalcose and its C-3 epimer reveals a convergent approach

starting from simple achiral precursors. The key bond disconnections lead back to a central

vinyl ether intermediate, which is assembled from commercially available starting materials.

The stereochemistry at C-3 is established early in the synthesis, and the C-2 stereocenter is

introduced later via an asymmetric dihydroxylation, allowing for the synthesis of both D-

chalcose and its C-3 epimer from a common precursor.
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Caption: Retrosynthetic analysis of D-chalcose and its C-3 epimer.

Experimental Protocols
The following protocols are adapted from the work of Sun et al. (2013).[1][2]

Synthesis of D-Chalcose
Step 1: Synthesis of (E)-1-(vinyloxy)but-2-ene (Intermediate 2)

To a solution of crotonaldehyde (1.0 equiv) in THF at 0 °C is added vinylmagnesium bromide

(1.2 equiv).

The reaction is stirred for 2 hours at 0 °C and then quenched with saturated aqueous NH4Cl.

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are

washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced

pressure.

The crude alcohol is then subjected to a Swern oxidation using oxalyl chloride (1.5 equiv)

and DMSO (2.0 equiv) in CH2Cl2 at -78 °C, followed by the addition of triethylamine (5.0

equiv).
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The resulting aldehyde is purified by flash column chromatography.

Step 2: Synthesis of (3R,4E)-hex-4-en-3-ol (Intermediate 3)

To a solution of the aldehyde from Step 1 in anhydrous THF at -78 °C is added

methylmagnesium bromide (1.2 equiv).

The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature.

The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with

ethyl acetate. The organic layer is dried and concentrated.

Step 3: Synthesis of (3R,4E)-3-methoxyhex-4-ene (Intermediate 4)

To a solution of the alcohol from Step 2 in anhydrous THF at 0 °C is added NaH (1.5 equiv).

The mixture is stirred for 30 minutes, and then methyl iodide (1.5 equiv) is added.

The reaction is stirred at room temperature overnight and then quenched with water.

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Sharpless Asymmetric Dihydroxylation to Diol (Intermediate 6)

To a solution of AD-mix-α (1.4 g/mmol of alkene) and methanesulfonamide (1.0 equiv) in a

1:1 mixture of t-BuOH and water at 0 °C is added the alkene from Step 3.

The reaction is stirred vigorously at 0 °C for 24 hours.

Sodium sulfite (1.5 g) is added, and the mixture is stirred for another hour at room

temperature.

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 5: Protection of Diols (Intermediate 7)

To a solution of the diol from Step 4 and 2,6-lutidine (3.0 equiv) in CH2Cl2 at 0 °C is added

TBSOTf (2.5 equiv).
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The reaction is stirred at room temperature for 1 hour and then quenched with saturated

aqueous NaHCO3.

The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 6: Selective Deprotection of Primary OTBS Ether (Intermediate 8)

To a solution of the fully protected sugar from Step 5 in methanol at 0 °C is added a catalytic

amount of DL-10-camphorsulfonic acid (CSA).

The reaction is stirred for 45 minutes and then quenched with triethylamine.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography.

Step 7: Oxidation to Aldehyde (Intermediate 9)

To a solution of the alcohol from Step 6 in CH2Cl2 is added Dess-Martin periodinane (1.5

equiv).

The reaction is stirred at room temperature for 1 hour.

The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 8: Deprotection to afford D-Chalcose (I)

To a solution of the aldehyde from Step 7 in THF at 0 °C is added TBAF (1.5 equiv).

The reaction is stirred for 1 hour at 0 °C.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield D-chalcose.

Synthesis of the C-3 Epimer of D-Chalcose
The synthesis of the C-3 epimer follows a nearly identical procedure, with the key difference

being the use of AD-mix-β in the Sharpless asymmetric dihydroxylation step (Step 4), which
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affords the opposite stereochemistry at the C-2 position.[1]

Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of D-chalcose and its

C-3 epimer.

Step Reaction
Reagents and
Conditions

Yield (D-
Chalcose)

Yield (C-3
Epimer)

1-3

Formation of

Methylated

Alcohol

Grignard

reaction,

Oxidation,

Methylation

- -

4

Sharpless

Asymmetric

Dihydroxylation

AD-mix-α or AD-

mix-β,

MeSO2NH2, t-

BuOH/H2O

82% 82%

5 TBS Protection
TBSOTf, 2,6-

lutidine, CH2Cl2
90% -

6
Selective

Deprotection

CSA, MeOH,

0°C
59% 60%

7 Oxidation

Dess-Martin

periodinane,

CH2Cl2

86% 86%

8 Deprotection TBAF, THF, 0°C 84% 83%

Overall Total Synthesis Nine Steps 23% 24%

Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of D-chalcose.
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Caption: Synthetic workflow for the total synthesis of D-chalcose.

Alternative Synthetic Routes
While the presented nine-step synthesis is highly efficient, other approaches to the synthesis of

D-chalcose have been reported. These often utilize different starting materials and synthetic

strategies.
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From Carbohydrate Precursors: Several stereospecific syntheses have been developed

starting from readily available carbohydrates.[1] For instance, the conversion of desosamine

into D-chalcose has been described.[1] Another notable route involves the preparation of a

dichloro-dideoxy-galactopyranoside derivative followed by reduction.[3]

From Non-Carbohydrate Precursors: Racemic DL-chalcose has been synthesized from

achiral starting materials such as acrolein dimer, methyl 2-cis-5-hexadienoate, and trans-1-

methoxy-3-(trimethylsilyloxy)-1,3-butadiene.[1] These routes often involve Diels-Alder

reactions to construct the pyranose ring. However, these methods typically require a

resolution step to obtain the enantiomerically pure D-chalcose.

Conclusion
The detailed nine-step synthesis provides a reliable and efficient pathway to D-chalcose and

its C-3 epimer, crucial for research in medicinal chemistry and drug development. The provided

protocols and quantitative data offer a practical guide for the laboratory synthesis of these

important deoxysugars. The visualization of the synthetic pathway aids in understanding the

overall strategy and key transformations. This application note serves as a valuable resource

for researchers aiming to synthesize D-chalcose and its analogues for further biological

evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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